9-bromo-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound belongs to the benzo[e]pyrazolo[1,5-c][1,3]oxazine class, characterized by a fused tricyclic core with a pyrazole ring, an oxazine ring, and a benzene moiety. Key structural features include:
- 9-Bromo substitution: Enhances molecular weight (437.30 g/mol) and may influence reactivity or binding interactions due to halogen electronegativity .
Synthetic routes for analogous compounds often involve cyclocondensation of hydrazides with ketones or aldehydes under reflux conditions, followed by recrystallization (e.g., 69% yield for a related triazole-oxadiazole hybrid) .
Properties
IUPAC Name |
9-bromo-2-(4-methoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c1-25-16-5-2-13(3-6-16)18-11-19-17-10-15(22)4-7-20(17)26-21(24(19)23-18)14-8-9-27-12-14/h2-10,12,19,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVHLARBEPMQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzopyrazolo[1,5-c][1,3]oxazine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems can help ensure consistency and efficiency in the manufacturing process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The methoxyphenyl and thiophenyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Substituted derivatives with different functional groups replacing the methoxyphenyl or thiophenyl groups.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its biological activity and potential as a therapeutic agent.
Medicine: : Investigating its use in drug development for treating various diseases.
Industry: : Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects on Solubility: Methoxy (4-MeO-Ph) and thiophene groups in the target compound enhance polarity compared to nitro (4-NO₂-Ph) or naphthyl substituents, improving aqueous solubility .
Biological Activity Trends :
- Thiophene-containing analogs (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole) exhibit antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .
- Fluorophenyl derivatives (e.g., 5-(4-fluorophenyl)-2-(4-methylphenyl)-9-bromo analog) may show improved pharmacokinetic profiles due to fluorine’s metabolic stability .
Synthetic Efficiency :
- Yields for related compounds range from 69% (triazole-oxadiazole hybrids) to >90% (thiazole derivatives), suggesting room for optimization in the target compound’s synthesis .
Crystallographic and Interaction Analysis :
Biological Activity
The compound 9-bromo-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine represents a novel class of heterocyclic compounds with promising biological activities. This article reviews the existing literature on its biological properties, potential therapeutic applications, and mechanisms of action.
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 520.214 g/mol. The presence of bromine and methoxy groups is significant as these substituents often enhance biological interactions.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-c][1,3]oxazine family exhibit various biological activities:
- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .
- Anti-inflammatory Effects : The compound's structural characteristics may allow it to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overactive in cancer cells .
- Receptor Modulation : Its structural similarity to known receptor ligands suggests potential interactions with estrogen receptors or other key signaling molecules .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related pyrazole derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Protein tyrosine phosphatase inhibitor | Enzyme inhibition |
| 2-Bromo-2-(4-methoxyphenyl)acetic acid | Antimicrobial activity | Receptor interaction |
| Pyrazolo[1,5-a]pyrimidines | Anticancer and anti-inflammatory | CDK inhibition |
Case Studies
Several studies illustrate the biological efficacy of similar compounds:
- Anticancer Study : A study demonstrated that a closely related pyrazolo compound significantly reduced tumor growth in xenograft models by inducing apoptosis through CDK inhibition .
- Antimicrobial Study : Another investigation found that a derivative exhibited potent antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
